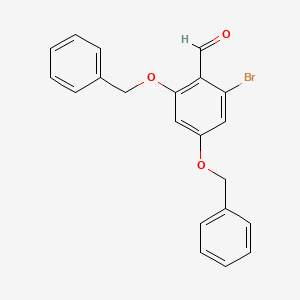

(4-Amino-1-methylpiperidin-4-yl)methanol

Vue d'ensemble

Description

(4-Amino-1-methylpiperidin-4-yl)methanol, or 4-Amino-1-methylpiperidine (4-AMP), is a synthetic compound with a wide range of applications in scientific research. It is a secondary amine, consisting of a piperidine ring with an amine group attached to the 4th position. 4-AMP is used in a variety of research applications, such as biochemical and physiological studies, drug discovery, and drug development. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound has been used in the synthesis of novel chiral ligands for catalytic reactions, such as the addition of diethylzinc to benzaldehyde. These ligands exhibit unique behaviors in stereocontrol, highlighting the significance of substituents on structural scaffolds for enantioselectivity and asymmetric induction (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Applications in Medicinal Chemistry

- Some derivatives have been synthesized and evaluated for their interaction with central nervous system receptors, indicating potential in neuropharmacology (Beduerftig, Weigl, & Wünsch, 2001).

Catalysis and Chemical Reactions

- The compound and its derivatives have been used in developing catalysts for Huisgen 1,3-dipolar cycloadditions, which are significant in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

- It has been involved in N-methylation reactions of amines using methanol, demonstrating its utility in organic synthesis and pharmaceutical applications (Sarki et al., 2021).

Synthesis of Cyclic Amines

- The compound has been used in the synthesis of cyclic amines and their alkyl derivatives, showcasing its role in the creation of important chemical structures (Kijeński, Niedzielski, & Baiker, 1989).

Methanol Utilization

- Research has shown its use in methanol-based processes, like the synthesis of 2,3-dihydroquinazolin-4(1H)-one, highlighting its role in environmentally friendly chemical synthesis (Liu, Xu, & Wei, 2021).

Propriétés

IUPAC Name |

(4-amino-1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUISQSWQYYXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

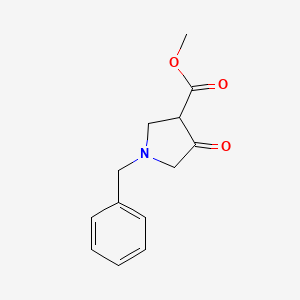

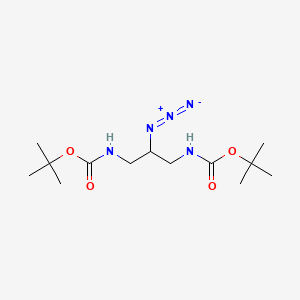

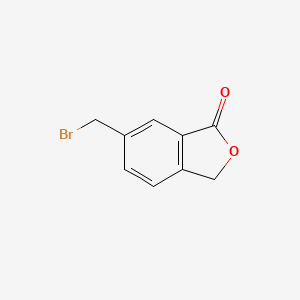

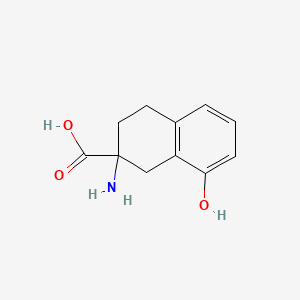

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)